Hydrophilicity Advantage: 2,3-Isomer LogP is ~3 Log Units Lower than 2,5- and 3,4-Isomers
The 2,3-diaminobenzene-1-sulfonamide isomer exhibits a computed LogP of -0.5016 (Chemscene) or CLogP of -0.954 (Enamine), indicating substantial hydrophilicity . In contrast, the 2,5-diaminobenzenesulfonamide and 3,4-diaminobenzenesulfonamide isomers both report LogP values of 2.44190 on Molbase, representing a difference of approximately 2.9–3.4 Log units [1][2]. The topological polar surface area (TPSA) also differs: 112.2 Ų for the 2,3-isomer versus 120.6 Ų for the 2,5- and 3,4-isomers [1]. This pronounced hydrophilicity difference directly impacts aqueous solubility, membrane permeability, and chromatographic behavior.
| Evidence Dimension | Computed partition coefficient (LogP/CLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = -0.5016 (CLogP = -0.954); TPSA = 112.2 Ų |
| Comparator Or Baseline | 2,5-Diaminobenzenesulfonamide: LogP = +2.4419, TPSA = 120.6 Ų; 3,4-Diaminobenzenesulfonamide: LogP = +2.4419, TPSA = 120.6 Ų |
| Quantified Difference | ΔLogP ≈ 2.9–3.4 units (2,3-isomer more hydrophilic); ΔTPSA ≈ 8.4 Ų |
| Conditions | Computed physicochemical properties from vendor databases (Chemscene, Enamine, Molbase) |
Why This Matters
A LogP difference of ~3 units translates to approximately 1000-fold difference in octanol-water partition coefficient, directly impacting solubility, permeability, and formulation strategy in drug discovery; procurement of the correct isomer is critical for reproducible pharmacokinetic assays.
- [1] Molbase. 2,5-Diaminobenzenesulfonamide (CAS 20896-44-0): LogP 2.44190, PSA 120.58. View Source
- [2] Molbase. 3,4-Diaminobenzenesulfonamide (CAS 2360-20-5): LogP 2.44190, PSA 120.58. View Source
